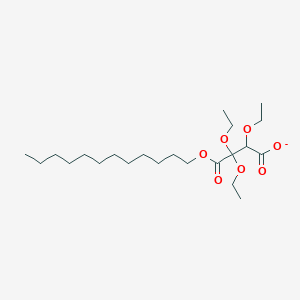![molecular formula C16H19N5 B14384780 N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-68-1](/img/structure/B14384780.png)
N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine: is a heterocyclic compound that belongs to the family of pyrazolopyrazines. . The structure of this compound consists of a pyrazolo[3,4-b]pyrazine core with a pentyl group attached to the nitrogen atom and a phenyl group attached to the pyrazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine typically involves the following steps :
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring by reacting hydrazine with a 1,3-diketone under acidic conditions.
Cyclization: The resulting pyrazole is then subjected to cyclization with a suitable reagent, such as phosphorus oxychloride, to form the pyrazolopyrazine core.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. These may include continuous flow reactions and the use of catalysts to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyrazine oxides.
Reduction: Formation of reduced pyrazolopyrazine derivatives.
Substitution: Formation of halogenated or alkylated pyrazolopyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways . The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be compared with other similar compounds in the pyrazolopyrazine family :
N-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine: Lacks the pentyl group, which may affect its biological activity and solubility.
N-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine: Contains a methyl group instead of a pentyl group, leading to differences in steric and electronic properties.
N-Pentyl-1H-pyrazolo[3,4-b]pyrazin-5-amine: Lacks the phenyl group, which may influence its binding affinity to molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological activity.
Propiedades
Número CAS |
87594-68-1 |
|---|---|
Fórmula molecular |
C16H19N5 |
Peso molecular |
281.36 g/mol |
Nombre IUPAC |
N-pentyl-1-phenylpyrazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C16H19N5/c1-2-3-7-10-17-15-12-18-16-14(20-15)11-19-21(16)13-8-5-4-6-9-13/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,17,20) |
Clave InChI |
CJSGVYDQGUMEQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)
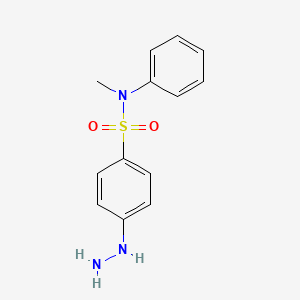
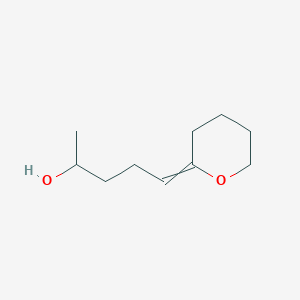
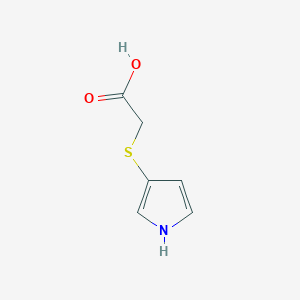
![2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide](/img/structure/B14384758.png)
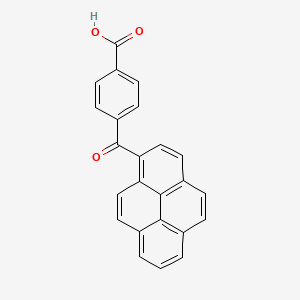

![2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine](/img/structure/B14384766.png)
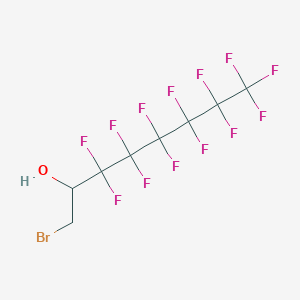
![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)
